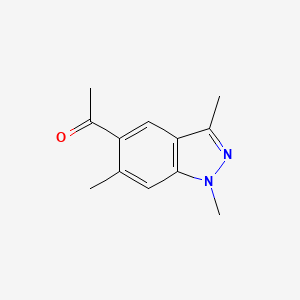
1-(1,3,6-trimethyl-1H-indazol-5-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,3,6-Trimethyl-1H-indazol-5-yl)ethanone is an organic compound with the molecular formula C12H14N2O. It belongs to the class of indazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of an indazole ring substituted with three methyl groups and an ethanone moiety.
Vorbereitungsmethoden
The synthesis of 1-(1,3,6-trimethyl-1H-indazol-5-yl)ethanone typically involves the reductive intramolecular heterocyclization of nitrosoanilines. One common method includes the following steps :
Nitrosation: N-methyl-2,4-diaroyl- and 2,4-diacetylanilines are nitrosated to form N-nitrosoanilines.
Reductive Cyclization: The N-nitrosoanilines undergo reductive cyclization in the presence of zinc dust and acetic acid at low temperatures (below 10°C). The reaction mixture is stirred at room temperature, and the inorganic solids are filtered off to obtain the desired product.
Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
1-(1,3,6-Trimethyl-1H-indazol-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The ethanone moiety can undergo nucleophilic substitution reactions with reagents like Grignard reagents or organolithium compounds, forming new carbon-carbon bonds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(1,3,6-Trimethyl-1H-indazol-5-yl)ethanone has a wide range of applications in scientific research, including :
Chemistry: It serves as a building block for the synthesis of more complex indazole derivatives, which are of interest due to their diverse chemical properties.
Biology: The compound is used in the study of biological systems, particularly in understanding the interactions of indazole derivatives with biological targets.
Medicine: Indazole derivatives, including this compound, have shown potential as anti-inflammatory, antimicrobial, and anticancer agents.
Industry: The compound is utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-(1,3,6-trimethyl-1H-indazol-5-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, indazole derivatives are known to modulate the activity of enzymes and receptors involved in various biological processes . The compound may exert its effects by binding to these targets, leading to changes in cellular signaling pathways and gene expression.
Vergleich Mit ähnlichen Verbindungen
1-(1,3,6-Trimethyl-1H-indazol-5-yl)ethanone can be compared with other indazole derivatives, such as:
1-(1H-Indazol-3-yl)ethanone: Similar in structure but lacks the three methyl groups, which may affect its biological activity and chemical reactivity.
3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one: Another indazole derivative with different substitution patterns, leading to variations in its chemical and biological properties.
Eigenschaften
Molekularformel |
C12H14N2O |
|---|---|
Molekulargewicht |
202.25 g/mol |
IUPAC-Name |
1-(1,3,6-trimethylindazol-5-yl)ethanone |
InChI |
InChI=1S/C12H14N2O/c1-7-5-12-11(6-10(7)9(3)15)8(2)13-14(12)4/h5-6H,1-4H3 |
InChI-Schlüssel |
IKBOCBVNELHHEI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1C(=O)C)C(=NN2C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















